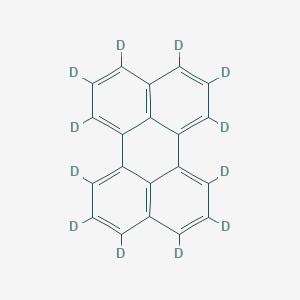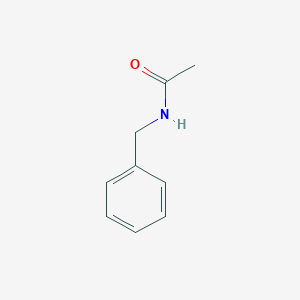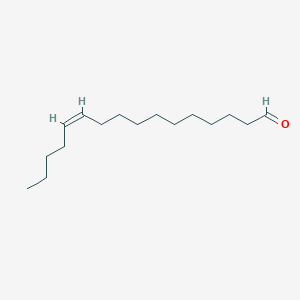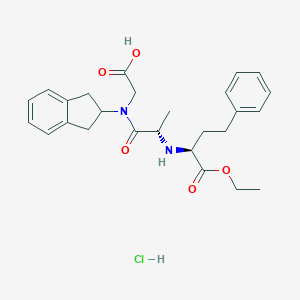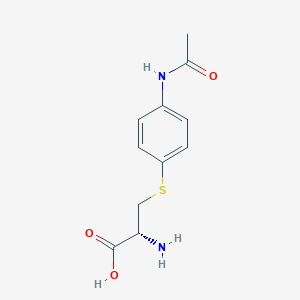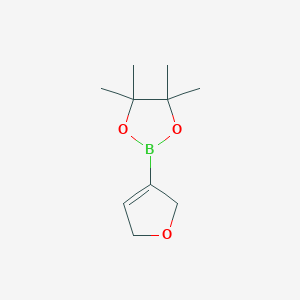
4-Chlorcyclohexen
Übersicht
Beschreibung
4-Chlorocyclohexene (4-CH) is a highly versatile and widely used organic compound in the field of synthetic organic chemistry. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. 4-CH has been used in a variety of scientific applications, including synthesis of other organic compounds, as a catalyst, and in industrial processes. In addition, 4-CH is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Chlorcyclohexen dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung anderer Cyclohexenderivate. Seine Reaktivität aufgrund des Vorhandenseins eines Chlorsubstituenten ermöglicht eine weitere Funktionalisierung. So kann es beispielsweise eine Dehydrohalogenierung zu Cyclohexen eingehen oder mit Nucleophilen in Substitutionsreaktionen reagieren .
Medizinische Chemie
In der medizinischen Chemie kann this compound als Baustein für die Synthese verschiedener pharmakologisch aktiver Moleküle verwendet werden. Seine Struktur kann in größere, komplexere Verbindungen integriert werden, die therapeutische Eigenschaften aufweisen können .
Polymerchemie
This compound kann bei der Synthese bestimmter Polymere verwendet werden. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, macht es zu einem potenziellen Monomer, das polymerisiert oder copolymerisiert werden kann, um neuartige Materialien mit wünschenswerten Eigenschaften zu erzeugen .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in der chromatografischen Analyse verwendet werden. Seine eindeutige chemische Signatur hilft bei der Kalibrierung von Instrumenten und unterstützt die Identifizierung ähnlicher Verbindungen in Mischungen .
Studien zur Umweltbelastung
Die Umweltbelastung durch Chemikalien wie this compound ist ein wichtiger Forschungsbereich. Forscher untersuchen möglicherweise seine Abbauprodukte, die Persistenz in der Umwelt und die potenzielle Bioakkumulation, um seinen ökologischen Fußabdruck zu bewerten .
Sicherheits- und Handhabungsprotokolle
Die Sicherheitsdaten von this compound sind für die Handhabung und Lagerung in Laboreinstellungen unerlässlich. Das Verständnis seiner physikalischen und chemischen Eigenschaften stellt sicher, dass angemessene Sicherheitsmaßnahmen getroffen werden, um Unfälle und Expositionen zu verhindern .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chlorocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVDTXDSDVLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918791 | |
| Record name | 4-Chlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930-65-4 | |
| Record name | 4-Chlorocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorocyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the double bond in chlorocyclohexenes influence their thermal decomposition?
A: Research indicates that the position of the double bond relative to the chlorine atom in chlorocyclohexenes significantly impacts their thermal decomposition rate. While a β double bond shows no significant effect, an α double bond can increase the rate of hydrogen chloride elimination by approximately 100-fold. This difference highlights the importance of structural considerations in predicting the reactivity of these compounds. []
Q2: Can 4-chlorocyclohexene be synthesized efficiently, and what are the main byproducts?
A: A study investigating the synthesis of 4-chlorocyclohexene from 1,4-cyclohexadiene and hydrogen chloride found that using zinc chloride as a catalyst and glacial acetic acid as a solvent led to a 75% yield of 4-chlorocyclohexene. The main byproducts were dichlorocyclohexanes (21%) and unreacted 1,4-cyclohexadiene (4%). This method offers a relatively efficient route for 4-chlorocyclohexene synthesis. []
Q3: Have there been any theoretical studies on the elimination kinetics of 4-chlorocyclohexene?
A: Yes, theoretical calculations have been employed to investigate the gas-phase elimination kinetics of 4-chlorocyclohexene. This research likely explored the reaction mechanisms and energy barriers involved in the elimination of hydrogen chloride from the molecule, providing valuable insights into its reactivity and potential applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



